

mutant FLT3 kinase inhibition by AFG206

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Compound Focus: **AFG206**

Cat. No.: S548018

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Compound Profile & Mechanism of Action

AFG206 is identified as a novel **first-generation "type II" FLT3 inhibitor** [1] [2]. Its core mechanism involves binding to the inactive conformation of the FLT3 kinase, specifically targeting the **DFG-out conformation** of the ATP-binding pocket [3]. This allows it to potently and selectively inhibit the kinase activity of mutant FLT3, which drives proliferation in a subset of Acute Myeloid Leukemia (AML) [1].

Key Experimental Findings

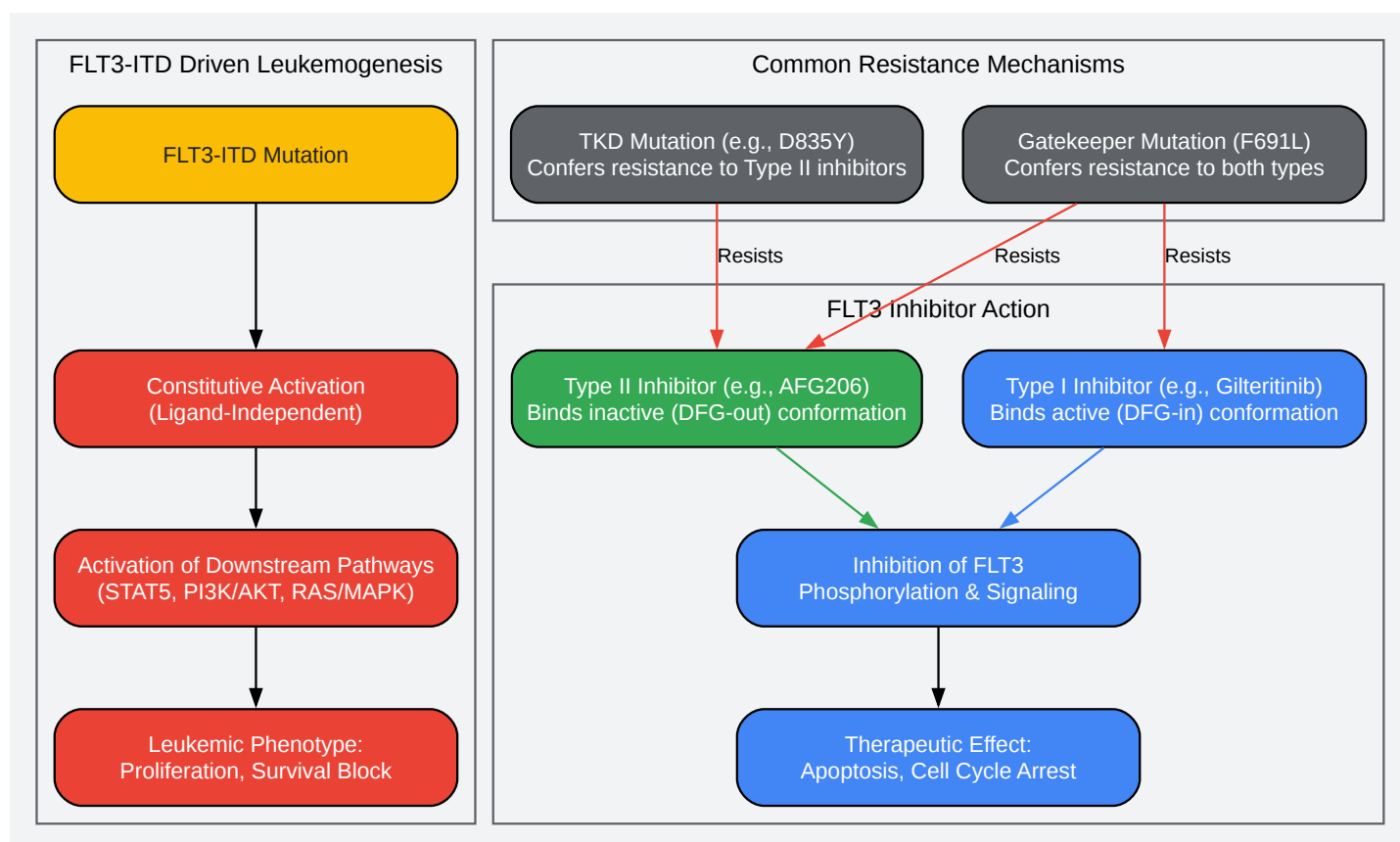
The table below summarizes the primary antileukemic effects of **AFG206** observed in the referenced study.

Experimental Aspect	Findings for AFG206
Primary Mechanism	Induction of apoptosis and cell cycle inhibition in cells harboring FLT3 mutants [1].
Target Selectivity	Potent and selective targeting of mutant FLT3 protein kinase activity [1].
Limitation & Cross-Resistance	Demonstrated cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412). Its potency was insufficient to kill cells resistant to type I inhibitors [1].

Context within FLT3 Inhibitor Development

The research on **AFG206** played a role in understanding the structure-activity relationships of FLT3 inhibitors. The study found that second-generation type II inhibitors (like AUZ454 and ATH686), which featured an **improved interaction with the ATP pocket** due to a **piperazine moiety** and placement of an **amino group in position 2 of the pyrimidine ring**, showed significantly increased potency and could overcome resistance that **AFG206** could not [1].

The following diagram illustrates the general mechanism of FLT3-ITD driven leukemia and the inhibitory action of Type I and Type II inhibitors like **AFG206**.



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Diagram illustrating FLT3-ITD signaling, inhibition by Type I/II inhibitors, and common resistance mutations.

Experimental & Clinical Development Context

To help frame the research on **AFG206**, the table below contrasts its features with later-generation inhibitors.

Feature	First-Gen Type II (e.g., AFG206)	Second-Gen Type II (e.g., AUZ454)	Second-Gen Type I (e.g., Gilteritinib)
Binding Conformation	Inactive (DFG-out) [3]	Inactive (DFG-out) [1]	Active (DFG-in) [3]
Target Spectrum	Mutant FLT3 [1]	Mutant FLT3 [1]	FLT3-ITD & TKD mutations [4] [3]
Key against Resistance	Limited [1]	Overcomes type I resistance [1]	Effective against some TKD mutations [3]
Clinical Status	Pre-clinical Research [1]	Pre-clinical Research [1]	FDA-approved [4]

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References

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